1-Boc-2-butylpiperazine hydrochloride chemical properties and structure
1-Boc-2-butylpiperazine hydrochloride chemical properties and structure
An In-depth Technical Guide to 1-Boc-2-butylpiperazine hydrochloride: Structure, Properties, and Synthetic Applications
Introduction
The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow it to interact with a wide range of biological targets.[3] However, the symmetric nature of piperazine presents a challenge for chemists: the need for selective functionalization at one nitrogen atom while leaving the other free for further elaboration.
This challenge is elegantly overcome through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed. The introduction of a Boc group on one nitrogen atom effectively masks its nucleophilicity, thereby enabling precise, regioselective modification of the second nitrogen.[4][5] This guide focuses on a specific and highly valuable derivative, 1-Boc-2-butylpiperazine hydrochloride . The presence of a butyl group at the C-2 position introduces chirality and increased lipophilicity, offering medicinal chemists a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic profiles in drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its structure, properties, synthesis, and strategic applications.
Part 1: Molecular Structure and Physicochemical Properties
The chemical identity of 1-Boc-2-butylpiperazine hydrochloride is defined by its unique arrangement of functional groups, each contributing to its overall reactivity and utility.
Key Structural Features:
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Piperazine Core: A six-membered heterocyclic ring providing a robust and conformationally defined scaffold.
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C-2 Butyl Substituent: An alkyl chain that introduces a chiral center and enhances lipophilicity, which can be critical for improving membrane permeability and van der Waals interactions with biological targets.
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N-1 Boc Protecting Group: A tert-butoxycarbonyl group that deactivates the N-1 nitrogen, preventing its participation in reactions and directing functionalization to the N-4 position.[4]
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N-4 Hydrochloride Salt: The unprotected N-4 nitrogen is basic and exists as a hydrochloride salt. This feature enhances the compound's stability and solubility in polar solvents, simplifying handling and its use in aqueous reaction media.
Physicochemical Data
The core properties of 1-Boc-2-butylpiperazine hydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1179359-55-7 | [6] |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [6] |
| Molecular Weight | 278.82 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[7] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in water, methanol, and other polar solvents | Inferred from hydrochloride salt nature |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) | Inferred from related compounds[7] |
Part 2: The Chemistry of the Boc-Protected Piperazine Scaffold
Understanding the causality behind the use of the Boc group is fundamental to leveraging this reagent effectively in multi-step synthesis.
The Strategic Role of the Boc Group
The primary function of the Boc group is to achieve selective mono-functionalization of the piperazine ring. Without it, reacting piperazine with an electrophile would result in a difficult-to-separate mixture of mono- and di-substituted products, as well as the starting material.
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Causality of Protection: The Boc group is an electron-withdrawing carbamate that significantly reduces the nucleophilicity and basicity of the nitrogen to which it is attached. This electronic deactivation ensures that during a subsequent reaction, such as an alkylation or acylation, the chemical modification occurs exclusively at the unprotected, nucleophilic N-4 nitrogen. This control is the cornerstone of its utility in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[4]
Deprotection Strategy: Releasing the N-1 Amine
The Boc group is prized for its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being readily removable under acidic conditions.[4] This orthogonality is key to its strategic deployment in a synthetic route.
Experimental Protocol: Acidic Cleavage of the Boc Group This protocol describes the deprotection of the N-1 amine, which is a critical step to enable further functionalization at that position after the N-4 position has been modified.
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Dissolution: Dissolve 1-Boc-protected piperazine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
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Acid Addition: Add an excess of a strong acid. Common choices include:
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Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.
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A 4M solution of hydrogen chloride (HCl) in dioxane.
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Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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The resulting product is the dihydrochloride salt of the piperazine. To obtain the free amine, dissolve the residue in water, basify to pH >11 with a strong base (e.g., solid KOH or NaOH solution), and extract with an organic solvent (e.g., ethyl acetate or DCM).[8]
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Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.[8]
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Part 3: Synthesis and Purification
While 1-Boc-2-butylpiperazine hydrochloride is commercially available, understanding its synthesis provides insight into its quality and potential impurities. A logical synthetic approach involves the preparation of 2-butylpiperazine followed by a regioselective mono-Boc protection.
Illustrative Synthetic Workflow
The following diagram outlines a plausible and efficient pathway for the synthesis and subsequent deprotection of the target compound.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Boc-2-Butylpiperazine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. BOC-PIPERAZINE HYDROCHLORIDE | 76535-74-5 [chemicalbook.com]
- 8. jgtps.com [jgtps.com]
